molecular formula C18H19Cl2NO2 B291664 2-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)propanamide

Cat. No. B291664
M. Wt: 352.3 g/mol
InChI Key: ZVEANVKCIFCMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a selective herbicide used to control annual and perennial grasses in various crops, such as wheat, barley, oats, and rice. It was first introduced in the market in the early 1970s and has since become a widely used herbicide due to its efficiency and low toxicity.

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts normal plant metabolism and ultimately leads to plant death.
Biochemical and Physiological Effects
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants. These include inhibition of fatty acid synthesis, disruption of membrane function, and alteration of protein synthesis. Moreover, diclofop-methyl has been found to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and damage to cellular components.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a valuable tool for studying the biochemical and physiological processes involved in plant growth and development. Its selective herbicidal properties allow researchers to selectively target and study the effects of grass weed control on crop plants. However, the use of diclofop-methyl in lab experiments is limited by its potential toxicity to non-target organisms and the need for careful handling and disposal.

Future Directions

There are several future directions for research on diclofop-methyl. These include studies on the development of new formulations and delivery systems to improve its efficacy and reduce its environmental impact. Moreover, there is a need for further research on the biochemical and physiological effects of diclofop-methyl on plants, as well as its potential impact on non-target organisms and ecosystems. Finally, there is a need for studies on the development of alternative herbicides and weed control strategies that are more sustainable and environmentally friendly.

Synthesis Methods

Diclofop-methyl is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenyl propionate. The latter is then reacted with 2-isopropylaniline to yield the final product, diclofop-methyl.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be highly effective in controlling grass weeds in various crops, with minimal impact on crop yield and quality. Moreover, diclofop-methyl has been shown to have a relatively low environmental impact, as it degrades quickly in soil and water.

properties

Molecular Formula

C18H19Cl2NO2

Molecular Weight

352.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C18H19Cl2NO2/c1-11(2)14-6-4-5-7-16(14)21-18(22)12(3)23-17-9-8-13(19)10-15(17)20/h4-12H,1-3H3,(H,21,22)

InChI Key

ZVEANVKCIFCMGP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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